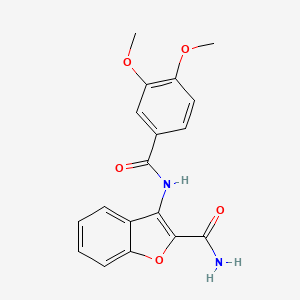

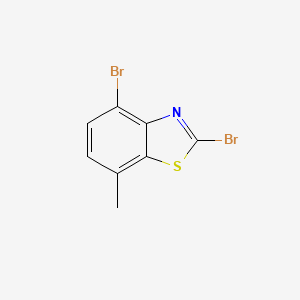

![molecular formula C20H15N7OS B2993395 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1005950-73-1](/img/structure/B2993395.png)

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been synthesized and evaluated for their anticancer activity .

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidines involves a series of reactions. For instance, a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized in a single step via condensation of carboxamide with some aromatic aldehydes .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of novel derivatives similar to N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide have been widely studied. For instance, novel thienopyrazole derivatives have been synthesized, showcasing innovative methods for creating aminoamide derivatives, thiol compounds, and their S-alkylated counterparts. These compounds have been characterized using spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy, indicating the detailed structural understanding crucial for their application in scientific research (Ahmed F. Ahmed et al., 2018).

Anticancer and Anti-inflammatory Applications

Some derivatives have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of these compounds. The synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their screening for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition activity suggest the biomedical relevance of these derivatives (A. Rahmouni et al., 2016).

Antibacterial Applications

The antibacterial potential of synthesized compounds, including those with thienopyrimidine structures, has been explored. The synthesis of new antibiotic and antibacterial drugs using derivatives of thiophene-2-carboxamide underlines the importance of such compounds in addressing microbial resistance and developing new treatments (G. Ahmed, 2007).

Antiviral and Enzyme Inhibition

Derivatives have also been tested for antiviral activities and as enzyme inhibitors, such as in the case of SARS-CoV 3C-like protease inhibitors derived from thieno[2,3-d]-pyrimidine derivatives. These studies showcase the potential of these compounds in the development of new antiviral drugs, especially relevant in the context of emerging viral diseases (Amira S. Abd El-All et al., 2016).

Heterocyclic Chemistry

The compound and its derivatives are integral to heterocyclic chemistry, facilitating the synthesis of novel bicyclic and tricyclic compounds. This underscores the versatility and importance of these compounds in creating new chemical entities with potential application across a range of scientific disciplines (Y. Mabkhot et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of this compound are protein kinases such as the epidermal growth factor receptor (EGFR) , the fibroblast growth factor receptor (FGFR) , the insulin receptor (IR) , and the vascular endothelial growth factor receptor (VEGFR) . These receptors play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions

Biochemical Pathways

The affected pathways primarily involve cell growth and proliferation. For instance, EGFR, FGFR, IR, and VEGFR are all involved in the MAPK/ERK pathway , a key regulator of cell division and survival . By inhibiting these receptors, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well distributed throughout the body

Result of Action

The molecular and cellular effects of the compound’s action include reduced cell proliferation and increased cell death, particularly in cancer cells . This is due to the disruption of key signaling pathways involved in cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the presence of other drugs or substances that compete for the same targets . Additionally, factors such as the patient’s overall health, diet, and lifestyle can also influence the compound’s effectiveness and side effects.

Biochemische Analyse

Biochemical Properties

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction with CDKs involves binding to the active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, it may interact with other biomolecules such as DNA and RNA, affecting gene expression and cellular metabolism.

Cellular Effects

The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and metabolic processes. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, it can alter cell signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and survival. The compound’s impact on gene expression includes upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, inhibiting their activity and thus blocking cell cycle progression . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can inhibit other enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects on cancer cells. Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained inhibition of target enzymes . Over time, the compound may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in vitro has been associated with persistent inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either retain biological activity or be excreted from the body. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization within cells can affect its activity and function, with higher concentrations observed in the nucleus and cytoplasm. Binding to plasma proteins can also influence its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is predominantly localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it inhibits cytoplasmic enzymes and signaling proteins. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential.

Eigenschaften

IUPAC Name |

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N7OS/c1-13-10-17(24-20(28)16-8-5-9-29-16)27(25-13)19-15-11-23-26(18(15)21-12-22-19)14-6-3-2-4-7-14/h2-12H,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWJKDSCVJZZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

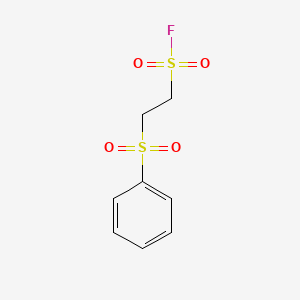

![4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2993319.png)

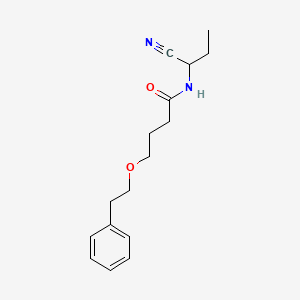

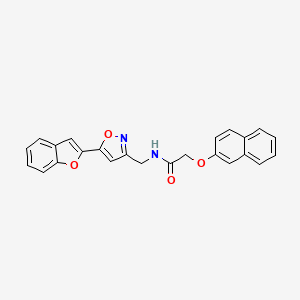

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2993320.png)

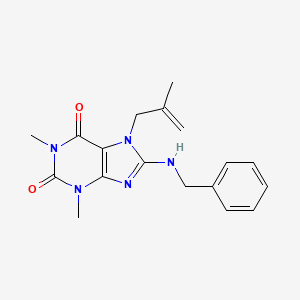

![2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2993321.png)

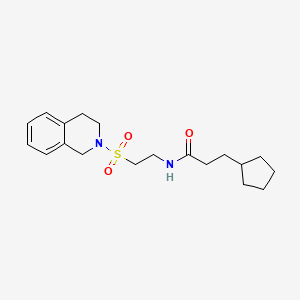

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2993323.png)

![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)

![2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2993333.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2993334.png)